![molecular formula C7H12ClNO2 B2533173 rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1986990-18-4](/img/structure/B2533173.png)
rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
“rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 156.14 . It is stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8O4/c8-5-2-3-1-4 (7 (9)10)6 (5)11-3/h3-4,6H,1-2H2, (H,9,10)/t3-,4-,6+/m1/s1
. This code provides a unique identifier for the compound and can be used to generate its molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.Scientific Research Applications
Synthesis Approaches
The compound rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride and its analogues have been a focus of chemical research due to their potential applications. The asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as conformationally constrained β-functionalised proline analogues, has been developed. A key procedure in this synthesis involves the intramolecular cyclization of derivatives obtained from asymmetric Diels–Alder reactions, showcasing the versatility of the methodology in creating complex structures like (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-1,2-dicarboxylic acid and its hydrochlorides (Buñuel et al., 2001). Similar synthetic routes have been used for other analogues, demonstrating the adaptability of these chemical processes in producing a range of related compounds (Tararov et al., 2002).
Chemical Modification and Applications
The structural and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives have been studied extensively, leading to the synthesis of various novel compounds. For instance, bridgehead radicals in 7-azabicyclo[2.2.1]heptane-1-carboxylic acid have been utilized to create halogen derivatives and other structurally interesting compounds like N-benzoyl-7-azabicyclo[2.2.1]heptane, a precursor of epibatidine, revealing the potential of these structures in medicinal chemistry and drug development (Avenoza et al., 2002).
Structural Analysis and Molecular Geometry
The structural properties of 7-azabicyclo[2.2.1]heptane derivatives have been a subject of interest. For instance, a study provided the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, highlighting the importance of understanding the fundamental properties of these molecules (Britvin & Rumyantsev, 2017). Additionally, the unusually high pyramidal geometry of the bicyclic amide nitrogen in complex 7-azabicyclo[2.2.1]heptane derivatives has been analyzed using quantum mechanical calculations, providing insights into the molecular geometry and its influence on potential biological interactions (Alemán et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-JMWSHJPJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1986990-18-4 |
Source
|
Record name | rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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